

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine chemical properties

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Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-
methyl-amine

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Technical Guide: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with the IUPAC name 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine, is a heterocyclic amine.^[1] While not widely studied for its own biological activities, it serves as a crucial intermediate in the synthesis of several commercially significant compounds, particularly in the agrochemical sector. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its role as a precursor in the production of neonicotinoid insecticides.

Chemical and Physical Properties

Detailed experimental data for **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine** is not readily available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate. The following table summarizes the computed data available from public chemical databases.

^[1]

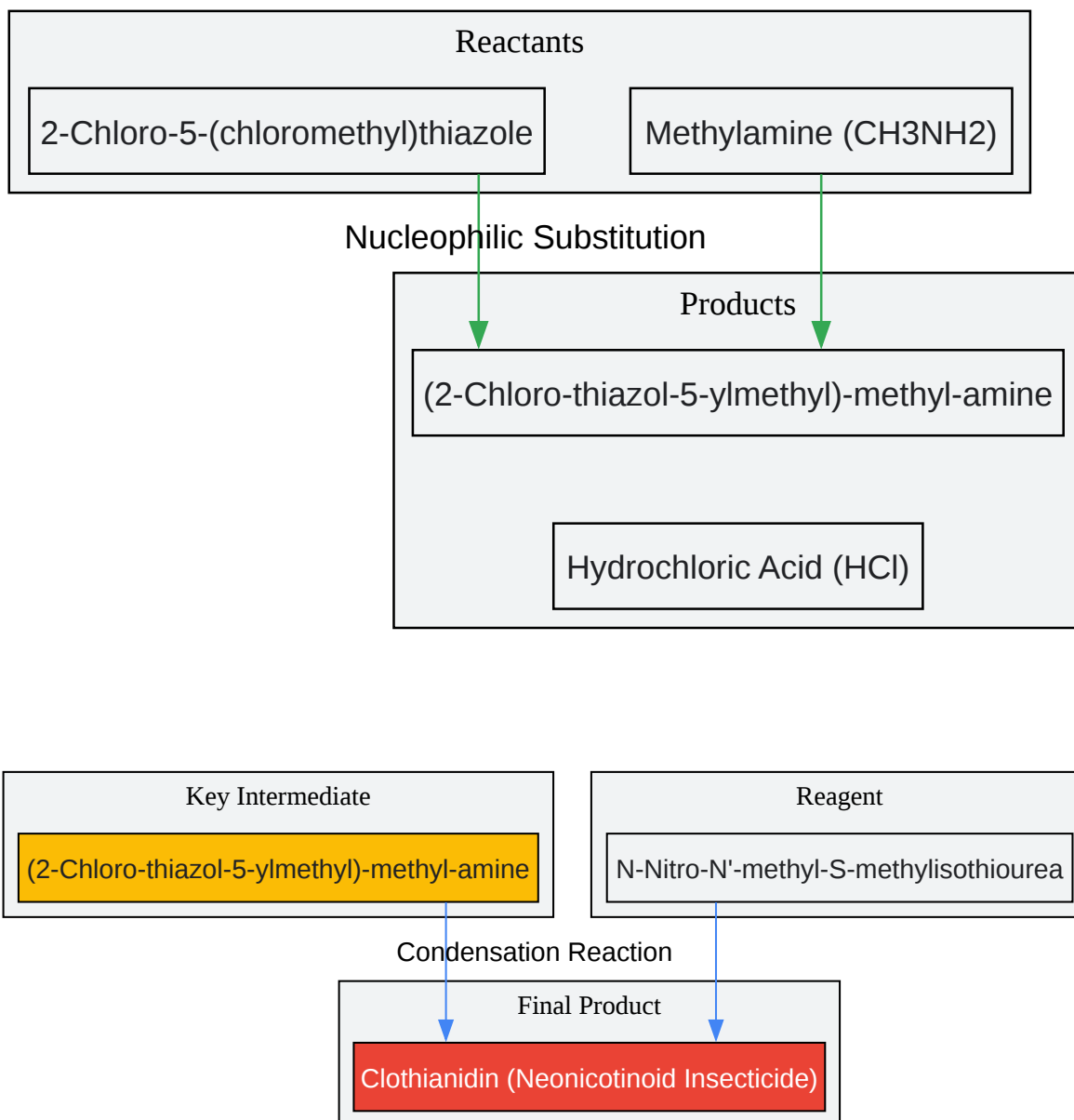
Property	Value	Source
IUPAC Name	1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine	Lexichem TK 2.7.0[1]
CAS Number	120740-06-9	EPA DSSTox[1]
Molecular Formula	C ₅ H ₇ ClN ₂ S	PubChem[1]
Molecular Weight	162.64 g/mol	PubChem[1]
Monoisotopic Mass	162.0018471 Da	PubChem[1]
Topological Polar Surface Area	53.2 Å ²	Cactvs 3.4.8.18[1]
Complexity	179	Cactvs 3.4.8.18[1]
XLogP3	1.3	XLogP3 3.0[1]
Hydrogen Bond Donor Count	1	Cactvs 3.4.8.18[1]
Hydrogen Bond Acceptor Count	3	Cactvs 3.4.8.18[1]
Rotatable Bond Count	2	Cactvs 3.4.8.18[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine** is not explicitly described in readily available scientific literature. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of related compounds, such as 5-aminomethyl-2-chloro-thiazole. The likely synthetic pathway involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine.

Plausible Synthetic Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where methylamine acts as the nucleophile, displacing the chlorine atom on the methyl group of 2-chloro-5-(chloromethyl)thiazole.



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References

- 1. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C₅H₇ClN₂S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
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